molecular formula C18H22N2O5 B12900985 Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate CAS No. 1501-72-0

Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate

Cat. No.: B12900985
CAS No.: 1501-72-0
M. Wt: 346.4 g/mol
InChI Key: QTQDWCWYFOBWEU-UHFFFAOYSA-N
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Description

Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is an organic compound with the molecular formula C({18})H({22})N({2})O({5}). This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The presence of ester groups and a keto group in its structure makes it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Esterification: The resulting quinoxaline derivative is then subjected to esterification with diethyl malonate in the presence of a base like sodium ethoxide or potassium carbonate.

    Cyclization and Oxidation: The intermediate product undergoes cyclization and oxidation to form the final compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form various oxidized derivatives.

    Reduction: Reduction of the keto group can yield alcohol derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is used as a building block for the synthesis of more complex molecules. Its quinoxaline core is a valuable scaffold in the development of pharmaceuticals and agrochemicals.

Biology

The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators. It can serve as a lead compound in drug discovery programs.

Medicine

In medicine, derivatives of this compound have potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require a stable quinoxaline core. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)pentanedioate
  • Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)butanedioate
  • Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanedioate

Uniqueness

Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is unique due to its specific ester and keto functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

1501-72-0

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

diethyl 2-(3-oxo-4H-quinoxalin-2-yl)hexanedioate

InChI

InChI=1S/C18H22N2O5/c1-3-24-15(21)11-7-8-12(18(23)25-4-2)16-17(22)20-14-10-6-5-9-13(14)19-16/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,20,22)

InChI Key

QTQDWCWYFOBWEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(C1=NC2=CC=CC=C2NC1=O)C(=O)OCC

Origin of Product

United States

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